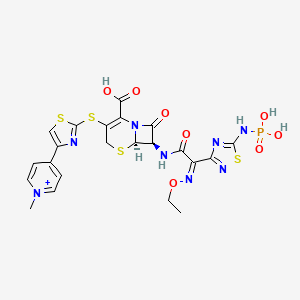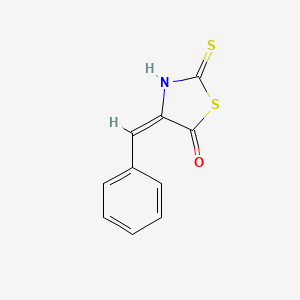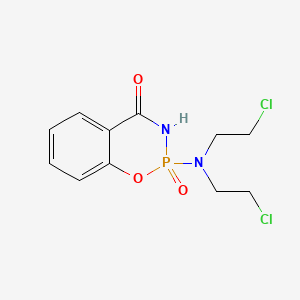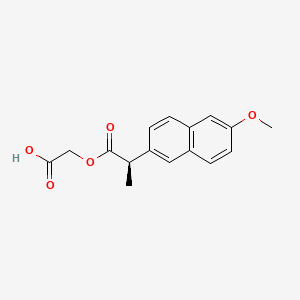
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is a nonsteroidal anti-inflammatory molecule (NSAID). It is known for its significant anti-inflammatory, analgesic, and antipyretic properties. The (S)-enantiomer of this compound is notably more active than its ®-enantiomer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- typically involves the esterification of 6-methoxy-2-naphthylacetic acid. The reaction conditions often include the use of carboxymethylating agents under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to accelerate the reaction and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets include the COX enzymes, and its pathways involve the suppression of prostaglandin synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with comparable effects on COX enzymes.
Acetaminophen: Although not an NSAID, it shares some analgesic properties with the compound.
Uniqueness
2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is unique due to its higher activity as the (S)-enantiomer compared to the ®-enantiomer. This enantiomeric specificity makes it more effective in its anti-inflammatory and analgesic actions .
Propiedades
Número CAS |
97699-68-8 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
2-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyacetic acid |
InChI |
InChI=1S/C16H16O5/c1-10(16(19)21-9-15(17)18)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,18)/t10-/m1/s1 |
Clave InChI |
AFKOPSOLFOZNHU-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


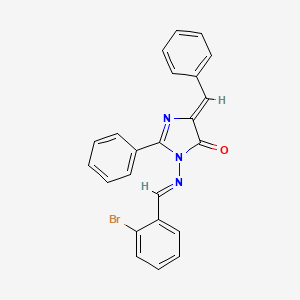
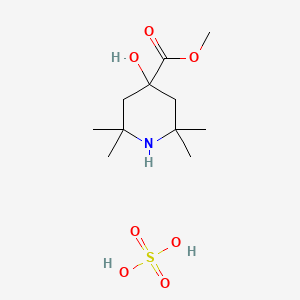
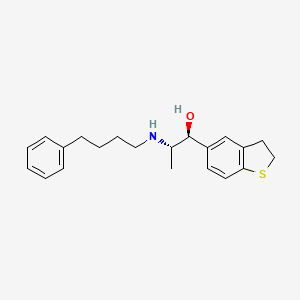
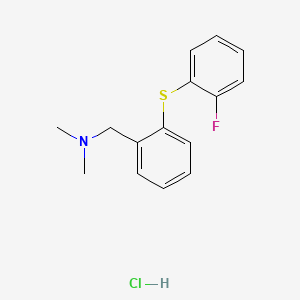
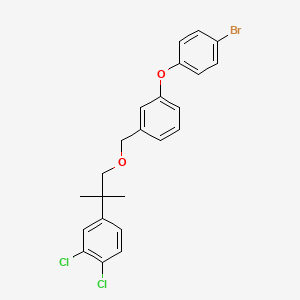
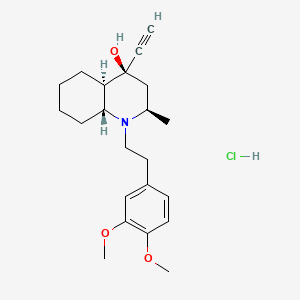
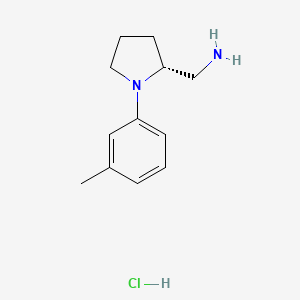
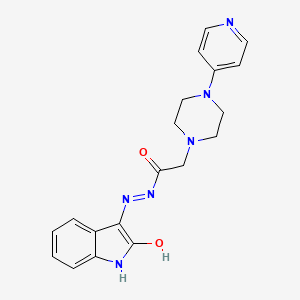
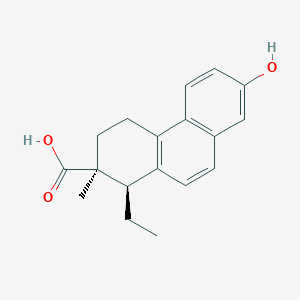
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
